molecular formula C22H24N4O4S B3997577 Ethyl 1-(3-benzenesulfonamidoquinoxalin-2-yl)piperidine-4-carboxylate

Ethyl 1-(3-benzenesulfonamidoquinoxalin-2-yl)piperidine-4-carboxylate

Cat. No.: B3997577
M. Wt: 440.5 g/mol
InChI Key: LDKWTVGOVAFBEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(3-benzenesulfonamidoquinoxalin-2-yl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a quinoxaline ring system, a benzenesulfonamide group, and an ethyl ester functional group

Mechanism of Action

The mechanism of action would depend on the intended use of this compound. For instance, if this compound is intended to be used as a drug, its mechanism of action would depend on its interactions with biological molecules in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-benzenesulfonamidoquinoxalin-2-yl)piperidine-4-carboxylate typically involves multi-step organic reactions. The starting materials often include quinoxaline derivatives, benzenesulfonyl chloride, and piperidine carboxylate esters. The synthetic route may involve:

    Nucleophilic substitution: Reacting quinoxaline derivatives with benzenesulfonyl chloride to form the benzenesulfonamidoquinoxaline intermediate.

    Esterification: The intermediate is then reacted with ethyl piperidine-4-carboxylate under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-benzenesulfonamidoquinoxalin-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoxaline ring and the benzenesulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives.

Scientific Research Applications

Ethyl 1-(3-benzenesulfonamidoquinoxalin-2-yl)piperidine-4-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Ethyl 1-(3-benzenesulfonamidoquinoxalin-2-yl)piperidine-4-carboxylate can be compared with other piperidine derivatives and quinoxaline-based compounds:

    Piperidine Derivatives: Compounds like piperidine-4-carboxylate esters and piperidine-3-carboxylate esters share similar structural features but differ in their biological activities and applications.

    Quinoxaline-Based Compounds: Quinoxaline derivatives such as quinoxaline-2-carboxylates and quinoxaline-3-carboxylates have different substitution patterns and exhibit distinct chemical and biological properties.

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activities.

Properties

IUPAC Name

ethyl 1-[3-(benzenesulfonamido)quinoxalin-2-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-2-30-22(27)16-12-14-26(15-13-16)21-20(23-18-10-6-7-11-19(18)24-21)25-31(28,29)17-8-4-3-5-9-17/h3-11,16H,2,12-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKWTVGOVAFBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-(3-benzenesulfonamidoquinoxalin-2-yl)piperidine-4-carboxylate
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